molecular formula C8H18ClNO2 B1267968 Ethyl 6-aminohexanoate hydrochloride CAS No. 3633-17-8

Ethyl 6-aminohexanoate hydrochloride

Cat. No. B1267968
M. Wt: 195.69 g/mol
InChI Key: MMSVBKQTXSDWQN-UHFFFAOYSA-N
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Patent
US08697873B2

Procedure details

Anhydrous ethanol (400 mL) was cooled to −78° C., and thionyl chloride (63.34 mL, 868.4 mmol) was added. The reaction was stirred for one hour at −78° C., and solid 6-aminocaproic acid (100.0 g, 723.7 mmol) was then added. The reaction was allowed to warm to ambient temperature slowly, stirred overnight, and then concentrated under reduced pressure. The residue was recrystallized from ethyl acetate:diethyl ether to provide 137 g of ethyl 6-aminocaproate hydrochloride as a white solid.
Quantity
63.34 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[NH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12].[CH2:14](O)[CH3:15]>>[ClH:3].[NH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12] |f:3.4|

Inputs

Step One
Name
Quantity
63.34 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
NCCCCCC(=O)O
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for one hour at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature slowly
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.NCCCCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 137 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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